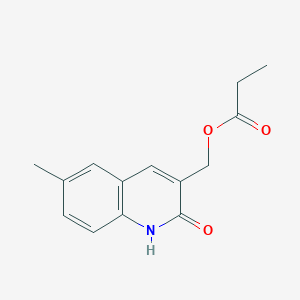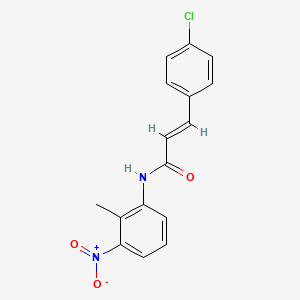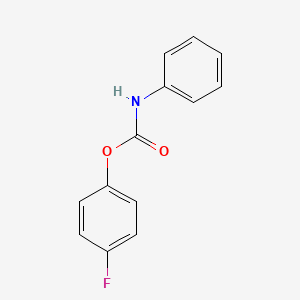![molecular formula C19H21N5O2 B5749910 N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine, commonly known as BTA-EG6, is a fluorescent probe that is used in biochemical and physiological research. This compound is a member of the benzotriazole family, which is known for its ability to absorb light in the ultraviolet region and fluoresce in the visible region. BTA-EG6 is a synthetic compound that is produced through a multi-step synthesis process.
Mecanismo De Acción
BTA-EG6 works by reacting with ROS and other free radicals to form a fluorescent product. The fluorescence intensity of this product is directly proportional to the concentration of ROS in the system. BTA-EG6 has been shown to be highly specific for ROS and does not react with other molecules in the system.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal toxicity and does not affect cellular function or viability. This compound has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and DNA damage. BTA-EG6 has also been used to study the effects of antioxidants on ROS-mediated cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BTA-EG6 as a fluorescent probe is its high sensitivity and selectivity for ROS. This compound is also easy to use and does not require specialized equipment. However, the limitations of using BTA-EG6 include its high cost and the need for specialized knowledge and expertise in its synthesis and use.
Direcciones Futuras
There are several future directions for the use of BTA-EG6 in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS-mediated cellular damage. BTA-EG6 could also be used to study the effects of environmental toxins and pollutants on cellular function and viability. Additionally, the use of BTA-EG6 in combination with other fluorescent probes could provide new insights into the complex interactions between ROS and other molecules in biological systems.
Conclusion
BTA-EG6 is a valuable tool for scientific research that provides a highly sensitive and selective method for the detection of ROS and other free radicals. This compound has been used to study the role of ROS in various physiological and pathological processes and has minimal toxicity and does not affect cellular function or viability. While there are limitations to the use of BTA-EG6, its potential applications in the development of new therapies and the study of environmental toxins make it an important area of research for the future.
Métodos De Síntesis
The synthesis of BTA-EG6 involves several steps, including the formation of the benzotriazole ring, the introduction of the morpholine group, and the attachment of the methoxybenzylidene group. The final product is obtained through a coupling reaction between the benzotriazole-morpholine intermediate and the methoxybenzylidene derivative. The synthesis of BTA-EG6 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
BTA-EG6 is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and other free radicals. This compound has been shown to be highly sensitive and selective for the detection of ROS in biological systems. BTA-EG6 has been used to study the role of ROS in various physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-1-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-19-7-6-15(13-20-23-8-10-26-11-9-23)12-16(19)14-24-18-5-3-2-4-17(18)21-22-24/h2-7,12-13H,8-11,14H2,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVSAPRQPFDFIN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)
![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)

![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)
